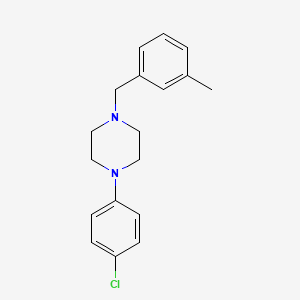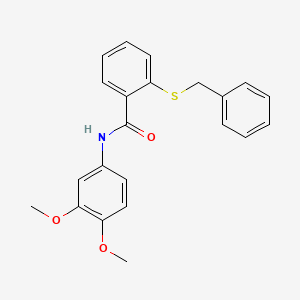![molecular formula C20H28N2O3 B5635129 3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex quinolinone derivatives involves multi-step chemical reactions, often starting from simpler quinolinone or piperidine precursors. Although specific synthesis routes for this compound are not detailed in the accessible literature, similar compounds have been synthesized through reactions involving key intermediates such as 4-hydroxy-2-quinolones and piperidine derivatives, employing catalytic amounts of piperidine or other catalysts to facilitate the formation of the quinolinone framework (El-Taweel, Sowellim, & Elagamey, 1995).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including the compound , is characterized by the quinolinone skeleton, which provides a versatile framework for various functional groups. The presence of a piperidinyl group introduces stereochemical complexity and influences the compound's reactivity and interaction with biological targets. Crystallographic studies on related compounds have elucidated their molecular and crystal structures, revealing interactions such as hydrogen bonding and short CH⋯O contacts that stabilize the crystal lattice (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Quinolinone derivatives undergo a variety of chemical reactions, including the Claisen rearrangement, which involves the thermal rearrangement of allyl ethers to form quinoline derivatives with diverse substituents (Makisumi, 1964). The presence of allyl and hydroxymethyl groups in the compound's structure suggests reactivity towards nucleophilic addition, cyclization, and substitution reactions that can modify the molecule's functional groups or overall structure.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For instance, the introduction of hydroxymethyl and allyl groups can affect the compound's polarity, solubility in organic solvents, and crystallization behavior. Although specific data on this compound are not available, related compounds exhibit distinct physical properties that can be inferred from their molecular structures (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of "3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone" are shaped by its functional groups and the quinolinone core. The compound is expected to exhibit typical reactions of quinolinones, such as nucleophilic addition at the carbonyl group and electrophilic substitution at the aromatic ring. The allyl and hydroxymethyl groups provide sites for further functionalization through reactions like oxidation, halogenation, and coupling with other molecules (Makisumi, 1964).
特性
IUPAC Name |
3-[3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carbonyl]-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-9-20(14-23)10-6-11-22(13-20)19(25)16-12-15-7-4-5-8-17(15)21(2)18(16)24/h3,12,23H,1,4-11,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQANZVLMGSADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)C(=O)N3CCCC(C3)(CC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)

![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)
![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)

![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)

![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
